molecular formula C16H22N6 B6456906 4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549016-72-8

4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6456906
CAS No.: 2549016-72-8
M. Wt: 298.39 g/mol
InChI Key: HCTSFPPAFWYFIH-UHFFFAOYSA-N
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Description

The compound “4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The presence of these rings suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine and piperazine rings would give the molecule a certain degree of rigidity. The ethyl and methyl groups would add some flexibility to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The pyrimidine and piperazine rings could potentially participate in a variety of reactions. For example, they could act as nucleophiles in substitution reactions or as electrophiles in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine and piperazine rings could affect its solubility, melting point, and boiling point .

Scientific Research Applications

4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has been studied for its potential applications in scientific research. It has been used as a model compound to understand the structure-activity relationships of pyrimidine derivatives. It has also been studied as a potential inhibitor of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of nucleic acids. In addition, it has been used as a substrate for the enzyme lipoxygenase, which is involved in the biosynthesis of fatty acids.

Mechanism of Action

The mechanism of action of 4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is not fully understood. However, it is believed to act as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of nucleic acids. It is also believed to act as a substrate for the enzyme lipoxygenase, which is involved in the biosynthesis of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the enzyme dihydrofolate reductase in vitro. In addition, it has been shown to inhibit the growth of certain bacteria in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine in lab experiments include its high purity, low cost, and availability. However, it also has some limitations, such as its low solubility in water and its instability in the presence of light and oxygen.

Future Directions

There are several potential future directions for the study of 4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, further research could be conducted on its synthesis method to improve the yield and purity of the product. Finally, studies could be conducted to explore its potential applications in other areas, such as agriculture and food science.

Synthesis Methods

4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can be synthesized in a three-step process. The first step involves the condensation of 4-ethyl-2-methyl-6-hydroxypyrimidine with 4-(4-methylpyrimidin-2-yl)piperazine. This is followed by the reduction of the formed imine using sodium borohydride to obtain the desired product. Finally, the product is purified by recrystallization. The overall yield of the reaction is approximately 70%.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it would be important to handle it with care and use appropriate safety measures .

Properties

IUPAC Name

4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6/c1-4-14-11-15(20-13(3)19-14)21-7-9-22(10-8-21)16-17-6-5-12(2)18-16/h5-6,11H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTSFPPAFWYFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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